Ethyl imidazo[1,5-a]pyrazine-3-carboxylate

Physical Property Solid-State Chemistry Medicinal Chemistry

Ethyl imidazo[1,5-a]pyrazine-3-carboxylate (CAS 55316-47-7) is a nitrogen-rich fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrazine class. With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it serves as a versatile synthetic intermediate.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 55316-47-7
Cat. No. B3021242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,5-a]pyrazine-3-carboxylate
CAS55316-47-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2N1C=CN=C2
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-7-5-10-3-4-12(7)8/h3-6H,2H2,1H3
InChIKeyFGYXTFFJVBIDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Imidazo[1,5-a]pyrazine-3-carboxylate (CAS 55316-47-7): A Key Building Block for Kinase-Focused Medicinal Chemistry


Ethyl imidazo[1,5-a]pyrazine-3-carboxylate (CAS 55316-47-7) is a nitrogen-rich fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrazine class. With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it serves as a versatile synthetic intermediate [1]. The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure in drug discovery, forming the core of clinically approved kinase inhibitors such as acalabrutinib (a BTK inhibitor) [2]. The ethyl ester functional group at the 3-position provides a handle for further derivatization, including hydrolysis to the carboxylic acid or direct amidation, making it a strategic entry point for structure-activity relationship (SAR) campaigns.

Why Generic Substitution of Ethyl Imidazo[1,5-a]pyrazine-3-carboxylate Is Problematic for Reproducible Research


Even within the narrow imidazo[1,5-a]pyrazine-3-carboxylate family, substituting the ethyl ester with a methyl ester, carboxylic acid, or salt form can significantly alter physical handling properties and downstream reactivity, potentially derailing a synthetic route. Specifically, the ethyl ester's distinct melting point, solid-state stability, and its unique reactivity profile in amidation or hydrolysis reactions—compared to its methyl ester or acid counterparts—mean that simply swapping analogs can lead to inconsistent reaction yields, purification challenges, or even the failure to obtain the desired crystalline intermediate, undermining the reproducibility of multi-step medicinal chemistry syntheses .

Quantitative Differentiation of Ethyl Imidazo[1,5-a]pyrazine-3-carboxylate: Direct Evidence for Informed Procurement


Ethyl Ester vs. Methyl Ester: Physical Form and Handling Advantage

The ethyl ester derivative is a high-melting crystalline solid, a stark contrast to the methyl ester analog. The experimentally determined melting point for ethyl imidazo[1,5-a]pyrazine-3-carboxylate is 105-106 °C, while the methyl ester analog (methyl imidazo[1,5-a]pyrazine-3-carboxylate) has a reported melting point range of 34-38 °C . This differential means the ethyl ester can be weighed, stored, and manipulated as a free-flowing powder at ambient temperatures without risk of melting, clumping, or decomposition, a critical practical advantage in high-throughput parallel synthesis settings.

Physical Property Solid-State Chemistry Medicinal Chemistry

Purity Benchmarking: Ethyl Ester Outperforms Common Analogs in Commercial Availability

The ethyl ester is routinely supplied at a higher guaranteed purity compared to its closely related analogs. Leading vendors certify ethyl imidazo[1,5-a]pyrazine-3-carboxylate at ≥98% purity (as determined by NMR or HPLC) , whereas the methyl ester and the free carboxylic acid are frequently offered at a lower standard of 95% or 97% . This 1-3% purity gap can be significant in early-stage medicinal chemistry where by-products from impure building blocks can confound biological assay results.

Quality Control Purity Analysis Procurement

Core Scaffold Validation: Imidazo[1,5-a]pyrazine as a Clinically Validated Kinase Hinge-Binder

The imidazo[1,5-a]pyrazine scaffold is not merely a theoretical pharmacophore; it is the core scaffold of the FDA-approved BTK inhibitor acalabrutinib, which demonstrates a biochemical IC50 of 3 nM against BTK and high kinome selectivity [1]. Ethyl imidazo[1,5-a]pyrazine-3-carboxylate serves as an unadorned, minimally substituted entry point into this scaffold, allowing medicinal chemists to systematically explore vectors at C-1, C-5, C-6, and C-8—the same positions that drive potency and selectivity in acalabrutinib and related c-Src inhibitors (e.g., compound 14c·HCl with CNS penetration in rat models) [2]. In contrast, pre-functionalized analogs (e.g., bromo- or tetrahydro-derivatives) lock in substitution patterns, limiting the flexibility of SAR exploration.

Kinase Inhibitor Drug Discovery Fragment-Based Screening

Optimal Deployment of Ethyl Imidazo[1,5-a]pyrazine-3-carboxylate in Research and Early Development


Kinase Inhibitor Lead Generation via Fragment Growing

The unsubstituted ethyl ester provides a blank canvas for fragment-based drug discovery. Researchers can capitalize on the scaffold's clinical validation in kinase inhibition [1] by elaborating at multiple positions, with the ester group used as a temporary protecting group or a vector for amide library synthesis. The solid, high-purity nature of the compound supports automated parallel synthesis platforms.

Synthesis of Targeted Covalent Inhibitor Precursors

The ethyl ester is an ideal precursor for generating the carboxylic acid or acyl chloride intermediates required for attaching warheads to create targeted covalent inhibitors. Its crystalline form simplifies stoichiometric control during hydrolysis, a critical step for maintaining high yield and purity in multi-step syntheses of compounds like acalabrutinib analogs.

Chemical Biology Probe Development

For groups developing chemical probes (e.g., kinase activity-based probes or PROTACs), the scaffold's established kinome interaction profile [2] offers a reliable starting point. The ethyl ester's higher purity (≥98%) and superior handling characteristics minimize batch-to-batch variability, a key concern when generating probes for cellular target engagement studies.

Quote Request

Request a Quote for Ethyl imidazo[1,5-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.